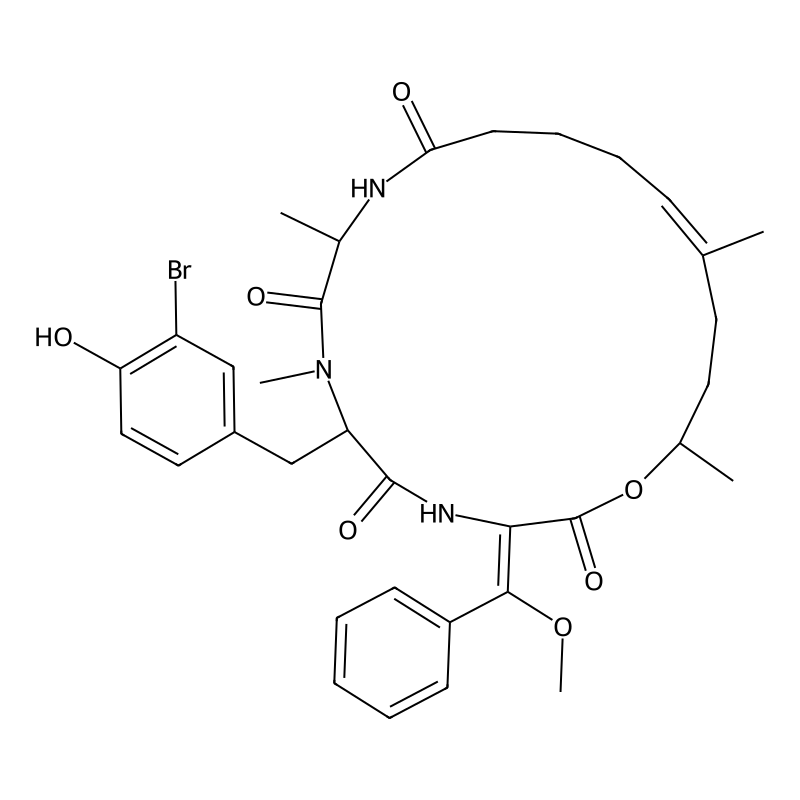

miuraenamide A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Miuraenamide A (CAS 905982-74-3) is a marine-derived cyclodepsipeptide and a highly potent, cell-permeable actin filament stabilizer [1]. Originally isolated from the slightly halophilic myxobacterium Paraliomyxa miuraensis, it is structurally characterized by a brominated tyrosine residue and a macrocyclic core essential for its biological activity [2]. In procurement and material selection, Miuraenamide A is prioritized for its ability to rapidly induce actin nucleation, accelerate polymerization, and stabilize F-actin networks in both cell-free and in vitro cellular assays[1]. Unlike broad-spectrum cytotoxic agents, it offers a highly specific interaction profile with the actin cytoskeleton, making it a critical biochemical tool for interrogating mechanosensitive signaling, endothelial cell dynamics, and actin-binding protein (ABP) regulation [1].

References

- [1] Zahler et al., Actin stabilizing compounds show specific biological effects due to their binding mode. Scientific Reports 9, 9731 (2019).

- [2] Iizuka et al., Miuraenamides A and B, novel antimicrobial cyclic depsipeptides from a new slightly halophilic myxobacterium. J Antibiot 59, 385-391 (2006).

Procuring generic actin stabilizers, such as jasplakinolide or phalloidin, as substitutes for Miuraenamide A fundamentally compromises assay specificity when investigating actin-binding proteins [1]. While jasplakinolide and Miuraenamide A both stabilize F-actin and share similar morphological effects on the cytoskeleton, they are not functionally interchangeable [1]. Jasplakinolide binds F-actin without displacing the severing protein cofilin, whereas Miuraenamide A actively and selectively competes with cofilin for its binding site [1]. Furthermore, in functional cellular models such as human umbilical vein endothelial cells (HUVECs), jasplakinolide has been shown to paradoxically increase cell migration, whereas Miuraenamide A potently inhibits it [1]. Substituting Miuraenamide A with these alternatives will therefore yield conflicting data in cofilin-dependent signaling assays and endothelial migration studies.

Selective Inhibition of Cofilin Binding

In comparative co-sedimentation assays, Miuraenamide A selectively inhibits the binding of the actin-depolymerizing factor cofilin to F-actin, whereas the prototypic stabilizer jasplakinolide does not [1]. Neither compound affects the binding of gelsolin or the Arp2/3 complex [1].

| Evidence Dimension | Cofilin binding to F-actin |

| Target Compound Data | Miuraenamide A (selectively inhibits cofilin binding at 1:10 molar ratio) |

| Comparator Or Baseline | Jasplakinolide (shows no inhibition of cofilin binding) |

| Quantified Difference | Complete selective inhibition vs. no inhibition |

| Conditions | In vitro F-actin co-sedimentation assay with cofilin, gelsolin, and Arp2/3 |

Enables researchers to specifically decouple cofilin-mediated actin severing from general filament stabilization, a distinction impossible with jasplakinolide.

Divergent Effects on Endothelial Cell Migration

Despite both being actin stabilizers, Miuraenamide A and jasplakinolide exert opposing effects on endothelial cell migration. In 2D and 3D chemotaxis assays using HUVECs, Miuraenamide A significantly inhibits cell migration, whereas jasplakinolide has been documented to paradoxically increase migration rates [1]. Miuraenamide A achieves this while inhibiting proliferation with an IC50 of approximately 9 nM [1].

| Evidence Dimension | HUVEC migration rate |

| Target Compound Data | Miuraenamide A (potently inhibits migration) |

| Comparator Or Baseline | Jasplakinolide (increases migration) |

| Quantified Difference | Opposing functional outcomes on cell motility |

| Conditions | 2D and 3D chemotaxis assays in human umbilical vein endothelial cells (HUVECs) |

Critical for selecting the correct stabilizer in angiogenesis and metastasis models, where jasplakinolide would introduce pro-migratory artifacts.

Competitive Displacement of Phalloidin Fluorophores

Miuraenamide A competes directly with phalloidin for binding to actin filaments. In Total Internal Reflection Fluorescence (TIRF) microscopy assays, the addition of Miuraenamide A displaces rhodamine-labeled phalloidin from Atto488-labeled F-actin in a concentration-dependent manner[1]. This indicates an overlapping binding site on the actin polymer [1].

| Evidence Dimension | F-actin binding site occupancy |

| Target Compound Data | Miuraenamide A (displaces phalloidin) |

| Comparator Or Baseline | Phalloidin (baseline F-actin stain) |

| Quantified Difference | Concentration-dependent reduction in phalloidin fluorescence intensity |

| Conditions | TIRF microscopy with 16.5 nM rhodamine-phalloidin and Atto488-F-actin |

Dictates assay design by warning buyers that standard phalloidin-based fluorescent staining protocols must be adjusted or avoided when co-administering Miuraenamide A.

Macrocyclic Core Requirement for Biological Activity

The intact macrocyclic structure of Miuraenamide A is strictly required for its biological activity. Structure-activity relationship studies demonstrate that while halogen substitutions (e.g., iodine in Miuraenamide B) retain activity, ring-opened derivatives completely lose their efficacy, even when the β-methoxyacrylate moiety remains intact[1].

| Evidence Dimension | Biological efficacy (anti-Phytophthora / actin stabilization) |

| Target Compound Data | Miuraenamide A (intact macrocycle, highly active) |

| Comparator Or Baseline | Ring-opened miuraenamide derivatives (completely inactive) |

| Quantified Difference | Total loss of activity upon macrocycle cleavage |

| Conditions | Structure-activity relationship (SAR) biological screening |

Highlights the necessity of procuring highly pure, structurally intact cyclic Miuraenamide A, as degraded or improperly synthesized linear analogs are functionally useless.

Cofilin-Specific Mechanosensitive Signaling Assays

Because Miuraenamide A selectively inhibits cofilin binding without disrupting gelsolin or Arp2/3 interactions, it is the optimal reagent for isolating cofilin-dependent pathways in mechanotransduction. It allows researchers to stabilize actin while specifically mapping how cofilin severing impacts downstream transcriptional regulation[1].

Endothelial Migration and Anti-Angiogenesis Modeling

Unlike jasplakinolide, which can artificially stimulate migration, Miuraenamide A accurately inhibits HUVEC migration and proliferation (IC50 ~9 nM). This makes it the preferred actin stabilizer for procuring reliable data in 2D/3D chemotaxis assays evaluating anti-angiogenic or anti-metastatic mechanisms [1].

High-Resolution Actin Polymerization Kinetics (TIRF/Pyrene Assays)

Miuraenamide A rapidly accelerates actin nucleation and increases the elongation rate of individual filaments. It is highly suited for cell-free pyrene assays and TIRF microscopy where precise, rapid induction of actin polymerization is required to study filament assembly dynamics, provided researchers account for its competitive displacement of phalloidin [1].

XLogP3

Other CAS

Dates

Explore Compound Types